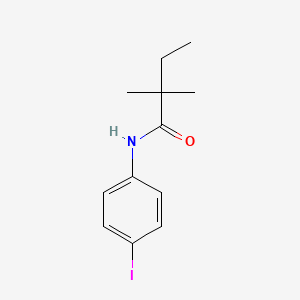![molecular formula C20H18N4O B5697030 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is a chemical compound that belongs to the tetrazole class of compounds. It has been studied extensively for its potential use in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole is not fully understood. However, it is thought to inhibit the growth of microorganisms by disrupting their cell membranes. It may also interfere with the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in laboratory animals. It does not appear to have any significant effects on the biochemical or physiological processes of the animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial compounds on a variety of microorganisms. However, one limitation is that it may not be effective against all strains of microorganisms and may require higher concentrations to achieve antimicrobial activity.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole. One area of interest is its potential use as a therapeutic agent for the treatment of microbial infections. It may also have potential as a fungicide for agricultural applications. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
In conclusion, this compound is a unique chemical compound that has potential applications in scientific research. Its broad-spectrum antimicrobial activity, low toxicity, and well-tolerated nature make it an attractive candidate for further study. With continued research, it may have significant implications for the treatment of microbial infections and other applications.
Synthesemethoden
The synthesis of 1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole can be achieved by reacting 2,4-dimethylphenylhydrazine with 2-naphthol in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium azide to produce the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole has been studied extensively for its potential use in scientific research. It has been shown to have antimicrobial activity against a variety of bacterial strains, including gram-positive and gram-negative bacteria. It also has antifungal activity against several fungal strains, including Candida albicans.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(naphthalen-2-yloxymethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-10-19(15(2)11-14)24-20(21-22-23-24)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUDVVJUIWMWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

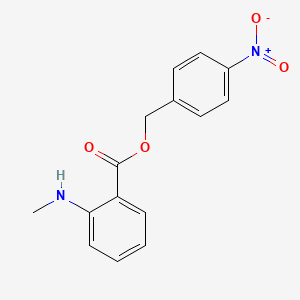


![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
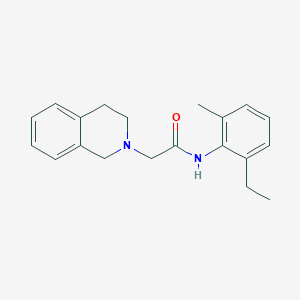
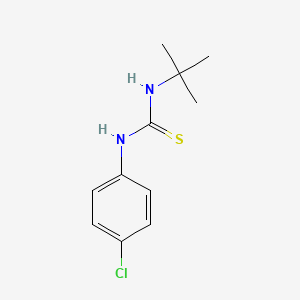
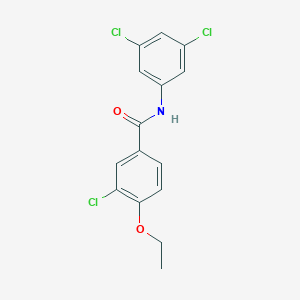
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
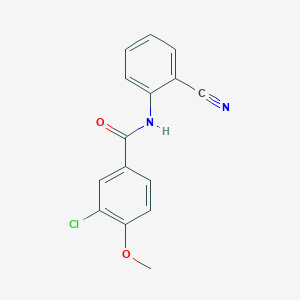
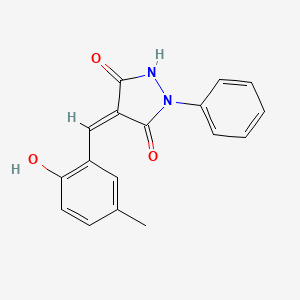
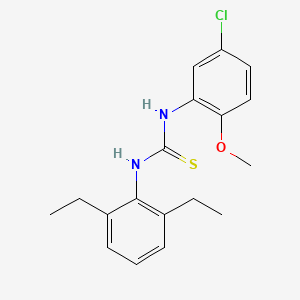
![3,11,11-trimethyl-7,9,11,12-tetrahydro-2H,6H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6-dione](/img/structure/B5697022.png)
